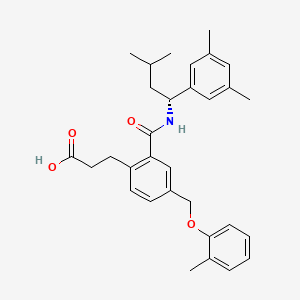

EP3 antagonist 6

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H37NO4 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

3-[2-[[(1R)-1-(3,5-dimethylphenyl)-3-methylbutyl]carbamoyl]-4-[(2-methylphenoxy)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C31H37NO4/c1-20(2)14-28(26-16-21(3)15-22(4)17-26)32-31(35)27-18-24(10-11-25(27)12-13-30(33)34)19-36-29-9-7-6-8-23(29)5/h6-11,15-18,20,28H,12-14,19H2,1-5H3,(H,32,35)(H,33,34)/t28-/m1/s1 |

InChI Key |

PUQCPIMXFYPCIE-MUUNZHRXSA-N |

Isomeric SMILES |

CC1=CC=CC=C1OCC2=CC(=C(C=C2)CCC(=O)O)C(=O)N[C@H](CC(C)C)C3=CC(=CC(=C3)C)C |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC(=C(C=C2)CCC(=O)O)C(=O)NC(CC(C)C)C3=CC(=CC(=C3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dichotomous Role of the EP3 Receptor in Inflammatory Diseases: A Technical Guide

Affiliation: Google Research

Abstract

The E prostanoid receptor 3 (EP3), a primary receptor for prostaglandin (B15479496) E2 (PGE2), plays a multifaceted and often contradictory role in the landscape of inflammatory diseases. While PGE2 is widely recognized as a cardinal mediator of inflammation, the specific downstream effects mediated by the EP3 receptor can be either pro-inflammatory or anti-inflammatory, depending on the cellular context, tissue environment, and the specific inflammatory pathology. This technical guide provides an in-depth examination of the EP3 receptor's function, delving into its complex signaling pathways, its differential roles in various inflammatory conditions, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the EP3 receptor as a potential therapeutic target.

Introduction to the EP3 Receptor

Prostaglandin E2 (PGE2) is a potent lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts a wide range of biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are expressed in various tissues and couple to different intracellular signaling cascades, accounting for the diverse and sometimes opposing actions of PGE2.[1][2]

The EP3 receptor is particularly notable for its complex signaling capabilities, primarily through its coupling to the inhibitory G-protein, Gi.[3][4] This canonical pathway leads to the suppression of cyclic AMP (cAMP) production, an action that often counter-regulates the pro-inflammatory signaling of the Gs-coupled EP2 and EP4 receptors.[3][4][5] However, the existence of multiple splice variants of the EP3 receptor allows it to couple to other G-proteins, including Gq and G12/13, leading to increases in intracellular calcium (Ca2+) or activation of the Rho kinase pathway, respectively.[6][7] This signaling plasticity underlies the receptor's context-dependent role in inflammation, where it can mediate both the resolution and exacerbation of inflammatory responses.

EP3 Receptor Signaling Pathways

The primary signaling mechanism of the EP3 receptor involves its interaction with Gi/o proteins. Upon agonist binding, the activated Gi protein inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cAMP levels. This action directly opposes the signaling of EP2 and EP4 receptors, which couple to Gs proteins to stimulate cAMP production.

Caption: Canonical EP3 receptor signaling via the Gi pathway, inhibiting adenylyl cyclase.

The balance between EP3 (Gi-coupled) and EP2/EP4 (Gs-coupled) signaling is critical in modulating cellular responses to PGE2, particularly in neurons and immune cells. Activation of EP2/EP4 typically promotes inflammation and pain sensitization, while EP3 activation can counteract these effects.

Caption: Counter-regulatory effects of EP3 and EP2/EP4 receptor signaling on cAMP levels.

The Role of EP3 in Specific Inflammatory Conditions

The function of the EP3 receptor varies dramatically across different diseases and tissues.

Anti-inflammatory and Protective Roles

-

Inflammatory Pain (Antinociception): In contrast to the sensitizing effects of EP2 and EP4 receptors on nociceptive pathways, EP3 receptor activation can produce profound analgesia, but notably, this effect is often observed only under inflammatory conditions.[3][4][5] Activation of EP3 on dorsal root ganglion neurons counteracts the sensitizing effects of PGE2, suggesting a role in endogenous pain control.[3][5][8] This makes selective EP3 agonists a potential therapeutic strategy for reversing inflammatory pain.[5]

-

Allergic Inflammation: Studies using murine models of asthma, allergic conjunctivitis, and contact hypersensitivity have demonstrated a clear anti-inflammatory role for EP3 signaling.[9][10] Mice lacking the EP3 receptor exhibit significantly more pronounced allergic inflammation compared to wild-type mice.[11][12] Conversely, administration of an EP3-selective agonist, ONO-AE-248, suppresses inflammation in these models, inhibiting the expression of allergy-related genes and reducing eosinophil infiltration.[3][9][11] In the airways, EP3 is expressed on epithelial cells, where its activation is thought to suppress the production of neutrophil-recruiting chemokines like CXCL1.[9]

-

Gastrointestinal Protection: In the GI tract, PGE2 helps maintain mucosal integrity. While EP4 is a key player, EP3 also contributes to stimulating mucus and bicarbonate secretion, which protects the lining from damage.[1][13]

Pro-inflammatory and Pathogenic Roles

-

Vascular Permeability and Edema: PGE2 is a known potentiator of acute inflammation and edema. This effect can be mediated by EP3 receptors on mast cells. PGE2-EP3 signaling triggers mast cell degranulation and histamine (B1213489) release, which in turn increases vascular permeability and leads to inflammatory swelling.[14][15] This pathway involves Gi/o, a subsequent influx of extracellular Ca2+, and PI3K activation.[14][15]

-

Fever: The EP3 receptor is a critical mediator of the febrile response to systemic inflammation. Inflammatory cytokines like IL-1β stimulate PGE2 production in the brain, which then acts on EP3 receptors in the median preoptic nucleus of the hypothalamus to trigger a rise in body temperature.[10] Inhibition of this pathway is a key mechanism by which NSAIDs reduce fever.[10]

-

Neuroinflammation and Brain Injury: In the context of brain injury, such as that induced by thrombin (a factor in intracerebral hemorrhage), EP3 receptor signaling can be detrimental.[6] EP3 is expressed on astrocytes and microglia in the perilesional region, and its inhibition reduces neuronal cell death and attenuates the inflammatory response.[6] The EP3 receptor's ability to couple with G12/13 and activate the Rho-Rho kinase (ROCK) pathway is thought to contribute to these cytotoxic and pro-inflammatory responses.[6][16]

-

Thrombosis: On blood platelets, activation of the EP3 receptor enhances aggregation and degranulation in response to other stimuli, promoting clot formation.[10] This pro-thrombotic effect has led to the investigation of EP3 antagonists as potential anti-platelet therapies.[10]

Context-Dependent or Redundant Roles

-

Rheumatoid Arthritis (RA): In animal models of RA, specifically collagen antibody-induced arthritis (CAIA), the role of EP3 appears to be minimal or redundant.[7] Studies using knockout mice have shown that homozygous deletion of EP1, EP2, or EP3 receptors did not significantly affect the incidence or severity of the disease.[17][18][19] In stark contrast, EP4 receptor-deficient mice showed a marked reduction in disease severity, inflammation, and joint destruction, identifying EP4 as the dominant pro-inflammatory PGE2 receptor in this model.[17][18]

Quantitative Data on EP3 Receptor Ligands and Effects

The following tables summarize key quantitative data from studies investigating EP3 receptor function.

Table 1: Potency of EP3 Receptor Agonists in Functional Assays

| Compound | Agonist/Antagonist | Assay System | Measured Effect | EC50 / IC50 | Reference |

| Sulprostone | Selective Agonist | Rat locus coeruleus neuron firing | Inhibition of firing rate | 15 nM | [20][21] |

| PGE2 | Endogenous Agonist | Rat locus coeruleus neuron firing | Inhibition of firing rate | 110 nM | [20][21] |

| Misoprostol | PGE1 Analogue Agonist | Rat locus coeruleus neuron firing | Inhibition of firing rate | 51 nM | [20][21] |

| ONO-AE-248 | Selective Agonist | Murine thermal hyperalgesia | Induction of hyperalgesia | Effective at 500 pg/kg | [22] |

Table 2: Effects of EP3 Receptor Modulation in In Vivo Inflammation Models

| Model | Genotype / Treatment | Key Finding | Quantitative Change | Reference |

| Repetitive Traumatic Brain Injury | Aged EP1-/- mice vs WT | Hippocampal Microgliosis | 69.2 ± 7.5% reduction | [23] |

| Repetitive Traumatic Brain Injury | Aged EP2-/- or EP3-/- mice vs WT | Hippocampal Microgliosis | No significant difference | [23] |

| Thrombin-Induced Brain Injury | Thrombin + EP3 Antagonist (ONO-AE3-240) | Hippocampal CA1 cell death | Dose-dependent protection | [6] |

| Collagen Antibody-Induced Arthritis | EP3-/- mice vs WT | Clinical arthritis score | No significant difference | [17][18][19] |

| Collagen Antibody-Induced Arthritis | EP4-/- mice vs WT | Clinical arthritis score | Significant reduction | [17][18][19] |

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings related to EP3 receptor function.

In Vivo Models of Inflammation

-

Murine Contact Hypersensitivity (CHS):

-

Sensitization: Mice are sensitized by topical application of a hapten (e.g., dinitrofluorobenzene) on the shaved abdomen.

-

Elicitation: Several days later, the ear is challenged with a lower concentration of the same hapten.

-

Treatment: An EP3-selective agonist (e.g., ONO-AE-248) or vehicle is administered systemically or locally during the elicitation phase.[9]

-

Endpoint Measurement: Ear swelling is measured with calipers at 24-48 hours post-challenge. Tissues can be harvested for histology, and gene expression analysis of chemokines (e.g., CXCL1) via microarray or qPCR.[9]

-

Caption: Experimental workflow for a murine contact hypersensitivity (CHS) model.

-

Ovalbumin (OVA)-Induced Allergic Asthma:

-

Sensitization: Mice (e.g., wild-type vs. EP3-/-) are sensitized via intraperitoneal injections of OVA emulsified in alum.

-

Challenge: Mice are subsequently challenged with aerosolized OVA for several consecutive days.

-

Endpoint Measurement: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to quantify inflammatory cells (eosinophils, neutrophils). Lungs are processed for histology to assess mucus production and for qPCR to measure cytokine expression (IL-4, IL-5, IL-13).[10]

-

Ex Vivo and In Vitro Assays

-

Patch Clamp Recordings from Dorsal Root Ganglion (DRG) Neurons:

-

Cell Preparation: DRG neurons are isolated from rats and cultured for a short period.

-

Recording: Whole-cell patch-clamp recordings are performed to measure ion currents, such as tetrodotoxin-resistant (TTX-R) Na+ currents, which are involved in neuronal sensitization.

-

Pharmacology: The baseline current is recorded, followed by the application of PGE2, an EP3 agonist (e.g., ONO-AE-248), or a combination. The change in current density (pA/pF) is measured.[3] For example, PGE2 may increase the Na+ current, while co-application with an EP3 agonist prevents this increase.[3]

-

-

Single-Unit Extracellular Recordings from Brain Slices:

-

Slice Preparation: Coronal brain slices containing the region of interest (e.g., locus coeruleus) are prepared from rats.

-

Recording: Slices are placed in a recording chamber perfused with artificial cerebrospinal fluid. A glass microelectrode is used to record the spontaneous firing rate (action potentials) of a single neuron.

-

Pharmacology: Stable baseline firing (0.5-1.5 Hz) is established. Increasing concentrations of an EP3 agonist (e.g., sulprostone) are perfused over the slice to generate a concentration-response curve.[20][21] The inhibitory effect (EC50) is calculated. Specificity is confirmed by pre-incubating slices with an EP3 antagonist (e.g., L-798,106), which should cause a rightward shift in the agonist's concentration-response curve.[21]

-

-

Immunohistochemistry for Receptor Localization:

-

Tissue Preparation: Animals are perfused, and tissues (e.g., kidney, DRG) are collected, fixed (e.g., with 4% paraformaldehyde), and sectioned.

-

Staining: Sections are incubated with a primary antibody specific to the EP3 receptor (e.g., rabbit anti-EP3, 1:100 dilution).

-

Visualization: A secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) or an enzyme (for immunoperoxidase method) is applied.[3][24]

-

Imaging: Sections are imaged using fluorescence or light microscopy to determine the cellular and subcellular localization of the EP3 receptor. Co-staining with cell-type-specific markers (e.g., Tamm-Horsfall for TAL in the kidney) can identify the expressing cell types.[24]

-

Therapeutic Implications and Future Directions

The dual nature of the EP3 receptor presents both opportunities and challenges for therapeutic development.

-

EP3 Agonists: Selective EP3 agonists hold promise as a novel class of anti-inflammatory and analgesic drugs.[1] Their potential to suppress allergic inflammation and counteract inflammatory pain without the side effects of broad COX inhibitors is an attractive therapeutic concept.[5][9]

-

EP3 Antagonists: In conditions where EP3 signaling is pathogenic, antagonists may be beneficial. This includes therapies for preventing thrombosis, reducing fever, and potentially mitigating the pro-inflammatory and cytotoxic effects seen in certain types of neuroinflammation and acute brain injury.[2][6]

The EP3 receptor is not a simple pro- or anti-inflammatory switch but a nuanced modulator of the inflammatory response. Its ultimate effect is dictated by the specific G-protein coupling variant, the cell type in which it is expressed, and the broader pathophysiological context. While EP3 activation is protective in allergic inflammation and can provide analgesia, it drives pathology in mast cell-mediated edema, fever, and certain neuroinflammatory conditions. This complexity underscores the need for a deep, context-specific understanding of its function. Future research focused on dissecting the signaling of specific EP3 splice variants and developing highly selective ligands will be critical to successfully translating our knowledge of this receptor into effective therapies for inflammatory diseases.

References

- 1. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 2. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

- 3. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Inhibition of prostaglandin E2 receptor EP3 mitigates thrombin-induced brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandins and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S-EPMC3746931 - Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation. - OmicsDI [omicsdi.org]

- 9. Prostaglandin E(2)-EP(3) signaling suppresses skin inflammation in murine contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 11. Suppression of allergic inflammation by the prostaglandin E receptor subtype EP3 | Semantic Scholar [semanticscholar.org]

- 12. scilit.com [scilit.com]

- 13. alliedacademies.org [alliedacademies.org]

- 14. Prostaglandin E2-EP3 signaling induces inflammatory swelling by mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PTGER3 prostaglandin E receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. JCI - The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis [jci.org]

- 18. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Do Prostaglandin E2 Receptors Contribute to the Pathogenesis of Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 20. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo [frontiersin.org]

- 21. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of the PGE2 receptor subtypes EP1, EP2, and EP3 in repetitive traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Prostaglandin E2 EP3 receptor regulates cyclooxygenase-2 expression in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the EP3 Antagonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3) signaling pathway, with a particular focus on its antagonism. The EP3 receptor, a G-protein coupled receptor (GPCR), is a critical mediator in a wide array of physiological and pathological processes, making it a compelling target for therapeutic intervention. This document details the core signaling mechanisms, presents quantitative data for key ligands, and provides detailed experimental protocols for studying the EP3 pathway.

Introduction to the EP3 Receptor

The EP3 receptor is one of four subtypes of receptors for PGE2, a principal mediator of inflammation.[1] It is unique among the EP receptors due to its coupling to multiple G protein families, leading to a complex and diverse range of downstream cellular responses.[2] Alternative splicing of the EP3 receptor gene results in multiple isoforms, which differ in their C-terminal tails and can influence G-protein coupling and signaling.[3] This complexity underscores the importance of a thorough understanding of EP3 signaling for the development of specific and effective therapeutics.

The Core Signaling Pathways of the EP3 Receptor

The EP3 receptor's signaling capabilities are multifaceted, primarily due to its ability to couple with various Gα subunits, including Gαi, Gαs, Gαq, and Gα12/13. Antagonists of the EP3 receptor function by competitively binding to the receptor, thereby preventing PGE2 from initiating these downstream cascades.[4]

Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The most predominantly studied signaling pathway for the EP3 receptor involves its coupling to the inhibitory G protein, Gαi.[5]

-

Activation: Upon PGE2 binding, the EP3 receptor activates Gαi.

-

Downstream Effect: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Second Messenger: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

Cellular Response: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing processes such as cell proliferation and inflammation.[6]

Gαs-Mediated Pathway: Stimulation of Adenylyl Cyclase

In certain cellular contexts, specific EP3 receptor isoforms can couple to the stimulatory G protein, Gαs.[2]

-

Activation: PGE2 binding to these EP3 isoforms leads to the activation of Gαs.

-

Downstream Effect: Activated Gαs stimulates adenylyl cyclase.

-

Second Messenger: This results in an increase in intracellular cAMP levels.

-

Cellular Response: Elevated cAMP activates PKA, leading to downstream signaling events that can be opposite to those mediated by Gαi.

Gαq-Mediated Pathway: Calcium Mobilization

The EP3 receptor can also couple to Gαq, initiating a signaling cascade that involves intracellular calcium.[5]

-

Activation: Upon ligand binding, the EP3 receptor activates Gαq.

-

Downstream Effect: Gαq activates phospholipase C (PLC).

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Cellular Response: The rise in intracellular calcium and activation of PKC lead to a variety of cellular responses, including smooth muscle contraction.

Gα12/13-Mediated Pathway: Rho Activation

Coupling of the EP3 receptor to Gα12/13 leads to the activation of the small GTPase Rho.[2]

-

Activation: PGE2 binding to the EP3 receptor activates Gα12/13.

-

Downstream Effect: Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).

-

Second Messenger: RhoGEFs catalyze the exchange of GDP for GTP on RhoA, leading to its activation.

-

Cellular Response: Activated RhoA influences the actin cytoskeleton, cell morphology, and migration through effectors like Rho-associated kinase (ROCK).

β-Arrestin-Mediated Signaling

Beyond G protein-dependent signaling, the EP3 receptor can also signal through β-arrestin pathways.

-

Activation: Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the EP3 receptor.

-

Downstream Effects: β-arrestin binding can lead to receptor desensitization and internalization. Additionally, β-arrestins can act as scaffolds for various signaling proteins, such as Src and components of the MAPK/ERK pathway, initiating G protein-independent signaling cascades.[7]

-

Cellular Response: β-arrestin-mediated signaling can influence cell survival, proliferation, and migration.

Data Presentation: Quantitative Ligand Binding Data

The following tables summarize the binding affinities (Ki), and functional potencies (IC50/EC50) of well-characterized EP3 receptor antagonists and agonists.

Table 1: EP3 Receptor Antagonists

| Compound | Receptor Selectivity | Ki (nM) | IC50 (nM) | Reference(s) |

| L-798,106 | EP3 selective | 0.3 | - | [8] |

| ONO-AE3-240 | EP3 selective | - | - | [9] |

| DG-041 | EP3 selective | - | 4.6 (binding), 8.1 (FLIPR) | [10] |

Table 2: EP3 Receptor Agonists

| Compound | Receptor Selectivity | Ki (nM) | EC50 (nM) | Reference(s) |

| PGE2 | Non-selective | 0.9 | - | [11] |

| Sulprostone (B1662612) | EP1/EP3 agonist | 0.35 (EP3), 21 (EP1) | 10 | [12][13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the EP3 signaling pathway and the effects of its antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the EP3 receptor.[15]

Materials:

-

Cell membranes expressing the EP3 receptor

-

Radiolabeled ligand (e.g., [3H]-PGE2)

-

Unlabeled test compound (e.g., an EP3 antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well filter plates

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Ki value is calculated from the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

cAMP Assay

This assay measures the ability of an EP3 antagonist to block the PGE2-mediated inhibition of cAMP production in cells expressing the EP3 receptor.[17]

Materials:

-

CHO-K1 or HEK293 cells transiently or stably expressing the EP3 receptor[18]

-

EP3 agonist (e.g., PGE2 or sulprostone)

-

EP3 antagonist (test compound)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Cell culture reagents

Protocol:

-

Seed the EP3-expressing cells in a 96- or 384-well plate and culture overnight.[19]

-

Pre-incubate the cells with varying concentrations of the EP3 antagonist for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Immediately add the EP3 agonist (at its EC80 concentration) to the wells.

-

Incubate for a specific time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

The IC50 value of the antagonist is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration.

Calcium Mobilization Assay

This assay measures the ability of an EP3 antagonist to block the PGE2-induced increase in intracellular calcium via the Gαq pathway.[20][21][22]

Materials:

-

Cells expressing the EP3 receptor coupled to Gαq

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

EP3 agonist (e.g., PGE2)

-

EP3 antagonist (test compound)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Seed the cells in a black, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) for a specific time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of the EP3 antagonist.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Inject the EP3 agonist into the wells and immediately begin kinetic measurement of fluorescence intensity over time.

-

The increase in fluorescence corresponds to the rise in intracellular calcium.

-

The IC50 value of the antagonist is determined by measuring the inhibition of the agonist-induced calcium response.

Rho Activation Assay

This assay determines the effect of an EP3 antagonist on PGE2-mediated activation of RhoA.[23][24][25][26]

Materials:

-

Cells expressing the EP3 receptor coupled to Gα12/13

-

EP3 agonist (e.g., PGE2)

-

EP3 antagonist (test compound)

-

Rho activation assay kit (containing Rhotekin-RBD beads)

-

Lysis buffer

-

Antibodies against RhoA

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture the cells and treat with the EP3 antagonist followed by the EP3 agonist for a short period (e.g., 2-5 minutes).

-

Lyse the cells in an appropriate lysis buffer and clarify the lysates by centrifugation.

-

Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.

-

Wash the beads to remove unbound proteins.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Detect the amount of active RhoA by Western blotting using an anti-RhoA antibody.

-

Normalize the amount of active RhoA to the total RhoA in the cell lysates.

Platelet Aggregation Assay

This assay assesses the functional consequence of EP3 receptor antagonism on platelet function.[27][28][29][30]

Materials:

-

Freshly drawn human blood

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., ADP, collagen, or a thromboxane (B8750289) A2 mimetic like U46619)

-

EP3 agonist (e.g., sulprostone or PGE2)

-

EP3 antagonist (test compound)

-

Light transmission aggregometer

Protocol:

-

Prepare PRP and PPP from citrated whole blood by differential centrifugation.

-

Adjust the platelet count of the PRP if necessary.

-

Place a cuvette with PRP in the aggregometer and establish a baseline light transmission. A cuvette with PPP is used to set 100% transmission.

-

Pre-incubate the PRP with the EP3 antagonist.

-

Add the EP3 agonist to potentiate platelet aggregation.

-

Add a sub-maximal concentration of a platelet agonist (e.g., ADP) to induce aggregation.

-

Record the change in light transmission over time as platelets aggregate.

-

The inhibitory effect of the EP3 antagonist is quantified by the reduction in the aggregation response.

Conclusion

The EP3 receptor presents a complex and promising target for drug development. Its diverse signaling capabilities, mediated by multiple G proteins and β-arrestin, offer numerous points for therapeutic intervention. A thorough understanding of these pathways, coupled with robust in vitro and ex vivo characterization using the detailed protocols provided in this guide, is essential for the successful discovery and development of novel EP3 receptor modulators. The quantitative data and experimental methodologies outlined herein provide a solid foundation for researchers and drug development professionals to advance their investigations into this critical signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Expression of prostaglandin E2 receptors in oral squamous cell carcinomas and growth inhibitory effects of an EP3 selective antagonist, ONO-AE3-240 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Sulprostone, EP1/ EP3 receptor agonist (CAS 60325-46-4) | Abcam [abcam.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abcam.com [abcam.com]

- 22. agilent.com [agilent.com]

- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. cellbiolabs.com [cellbiolabs.com]

- 26. abcam.com [abcam.com]

- 27. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 29. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 30. journals.viamedica.pl [journals.viamedica.pl]

prostaglandin E2 receptor subtype 3 function

An In-Depth Technical Guide to the Prostaglandin (B15479496) E2 Receptor Subtype 3 (EP3)

The prostaglandin E2 (PGE2) receptor subtype 3 (EP3), a member of the G-protein coupled receptor (GPCR) family, is a critical mediator of the diverse physiological and pathological actions of PGE2.[1][2] Encoded by the PTGER3 gene, the EP3 receptor is distinguished from other PGE2 receptors (EP1, EP2, and EP4) by its unique ability to couple to multiple G-proteins, arising from the generation of multiple isoforms through alternative mRNA splicing.[1][3][4] These splice variants differ in their C-terminal tails, leading to distinct signaling capacities and tissue-specific functions.[3][4] This guide provides a comprehensive overview of the EP3 receptor's core functions, signaling pathways, and its role as a therapeutic target, tailored for researchers and drug development professionals.

Core Function and Signaling Pathways

The EP3 receptor's primary and most well-characterized function is the inhibition of adenylyl cyclase through its coupling to the inhibitory G-protein, Gαi.[3][5][6][7] This interaction leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby counteracting the effects of Gs-coupled receptors.[5][7][8] However, its signaling is multifaceted, extending to other G-protein families, which allows for a wide range of cellular responses.[1][4]

Key Signaling Pathways:

-

Gαi-Mediated Pathway: The canonical pathway where PGE2 binding to EP3 activates Gαi, which in turn inhibits adenylyl cyclase, reducing cAMP production.[3][7] This pathway is fundamental to many EP3-mediated effects, including the inhibition of insulin (B600854) secretion and the modulation of platelet function.[9][10][11] The βγ subunits released from Gi can also contribute to signaling, including Ca²+ mobilization.[1]

-

Gαs-Mediated Pathway: Some EP3 isoforms can couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP.[1]

-

Gαq-Mediated Pathway: Activation via Gαq stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca²+) and the activation of protein kinase C (PKC).[4]

-

Gα12/13-Mediated Pathway: The EP3 receptor can also couple to Gα12/13 proteins, which activates the small GTPase Rho.[1] This pathway is implicated in morphological changes in neuronal cells, such as neurite retraction.[1][12]

-

Gz-Mediated Pathway: In specific cell types like pancreatic β-cells, EP3 couples to Gz, another pertussis toxin-insensitive member of the Gi family, to inhibit glucose-stimulated insulin secretion.[9]

Signaling Pathway Diagrams

Quantitative Data on EP3 Receptor Function

Quantitative analysis of ligand binding and functional responses is essential for characterizing the EP3 receptor and developing selective modulators.

Table 1: Ligand Binding Affinities for the EP3 Receptor

| Ligand | Receptor Species | Binding Affinity (Kd) | Reference |

| PGE2 | Human | 0.3 nM | [2] |

Table 2: Functional Potency of EP3 Receptor Agonists

| Agonist | Species/Cell Type | Assay | Potency (EC50) | Reference |

| Sulprostone (B1662612) | Rat Locus Coeruleus Neurons | Inhibition of Firing Rate | 15 nM | [13][14] |

| PGE2 | Rat Locus Coeruleus Neurons | Inhibition of Firing Rate | 110 nM | [13][14] |

| Misoprostol (B33685) | Rat Locus Coeruleus Neurons | Inhibition of Firing Rate | 51 nM | [13][14] |

Table 3: Functional Potency of EP3 Receptor Antagonists

| Antagonist | Agonist | Species/Cell Type | Assay | Potency (Ki / IC50) | Reference |

| ONO-AE3-240 | Radioligand | Mouse | Competition Binding | 0.23 nM (Ki) | [15] |

| L-798,106 | PGE2 | Rat Locus Coeruleus Neurons | Inhibition of Firing Rate | pKB ~5.5-6.0 | [13][14] |

Physiological and Pathophysiological Roles

The EP3 receptor is widely expressed and involved in a vast array of physiological processes. Its dysregulation is implicated in numerous diseases.

-

Fever: The EP3 receptor is a principal player in the febrile response.[16] PGE2, produced in response to pyrogenic cytokines, acts on EP3 receptors on thermosensitive neurons in the preoptic area (POA) of the hypothalamus, which is the brain's thermoregulatory center.[16][17][18] Activation of these Gi-coupled receptors is critical for initiating the rise in body temperature.[16][17][18]

-

Platelet Function: In platelets, EP3 receptor activation promotes aggregation.[9][10] It couples to Gi, reducing cAMP levels, which opposes the inhibitory effects of Gs-coupled receptors like the prostacyclin (IP) receptor.[10] This makes EP3 antagonists a potential target for anti-thrombotic therapies.[2][19][20]

-

Smooth Muscle Tone: The EP3 receptor's effect on smooth muscle is tissue-dependent. It mediates contraction in various vascular beds, including human pulmonary arteries and renal vasculature, as well as in the ileum and pregnant myometrium.[2][21][22]

-

Nervous System: In the nervous system, EP3 activation can inhibit neurotransmitter release.[23] It also plays a complex role in pain. While PGE2 is generally pro-nociceptive via EP2 and EP4 receptors, EP3 receptor activation can produce antinociception, particularly during inflammation, by counteracting the cAMP-sensitizing effects.[5][6]

-

Metabolism and Diabetes: EP3 is highly expressed in white adipose tissue and pancreatic islets.[3][9] In adipose tissue, it inhibits both adipogenesis and lipolysis through the cAMP/PKA pathway.[3] In pancreatic β-cells, PGE2-mediated activation of EP3 (coupled to Gz/Gi) inhibits glucose-stimulated insulin secretion.[9][11] EP3 expression is upregulated in diabetic islets, contributing to β-cell dysfunction, making it a target for type 2 diabetes therapeutics.[9][11]

-

Gastrointestinal Protection: The receptor helps protect the gastric mucosa by reducing gastric acid secretion and promoting the secretion of protective mucus and bicarbonate.[2][7][24]

-

Cardiovascular Disease: The EP3 receptor is involved in vasoconstriction and platelet aggregation.[20] Its expression increases after myocardial infarction, mediating a reduction in cardiac function.[25] Consequently, EP3 antagonism is being explored as a protective strategy against cardiac injury.[25]

Experimental Protocols and Methodologies

Studying the EP3 receptor requires a variety of molecular and cellular techniques to elucidate its signaling and function.

cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity following EP3 receptor activation.

Methodology:

-

Cell Culture: Culture cells endogenously or heterologously expressing the EP3 receptor (e.g., CHO, HEK293 transfectants).

-

Stimulation: Pre-treat cells with the desired concentration of an EP3 antagonist if applicable. Stimulate cells with an adenylyl cyclase activator like forskolin (B1673556) in the presence or absence of an EP3 agonist (e.g., sulprostone).

-

Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.

-

Quantification: Measure cAMP levels using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Analysis: Compare cAMP levels in agonist-treated cells to forskolin-only controls to determine the percentage of inhibition.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic Ca²+ resulting from EP3 coupling to Gq.

Methodology:

-

Cell Preparation: Plate cells expressing the EP3 receptor on a multi-well plate suitable for fluorescence reading.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric plate reader or microscope.

-

Agonist Addition: Add the EP3 agonist (e.g., PGE2, M&B 28767) and immediately begin recording fluorescence intensity over time.[26]

-

Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular [Ca²+]. Quantify the peak response or the area under the curve.

Platelet Aggregation Assay

This assay assesses the pro-aggregatory function of the EP3 receptor.

Methodology:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) from whole blood samples via centrifugation.

-

Instrumentation: Use a light transmission aggregometer. Place a cuvette with PRP in the instrument and stir at 37°C.

-

Treatment: Add a sub-threshold concentration of a primary aggregating agent (e.g., ADP, collagen) followed by the EP3 agonist (e.g., PGE2, sulprostone).

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the detector. The instrument records this change in light transmission over time.

-

Analysis: The maximum percentage of aggregation is determined and compared across different treatment conditions.

Receptor Binding Assay

This method is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the EP3 receptor.

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]PGE2) and increasing concentrations of an unlabeled, competing ligand (the compound of interest).

-

Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.

Therapeutic Potential and Drug Development

The diverse roles of the EP3 receptor make it an attractive, albeit complex, target for therapeutic intervention.[27]

-

EP3 Antagonists: These are being investigated for conditions where EP3 signaling is detrimental.

-

Cardiovascular Disease: By inhibiting platelet aggregation and vasoconstriction, EP3 antagonists like DG-041 hold promise as anti-thrombotic agents.[2][25]

-

Type 2 Diabetes: Blocking the inhibitory effect of EP3 on insulin secretion could improve β-cell function.[9][11]

-

Pain and Inflammation: While complex, EP3 antagonism could be beneficial in certain pain states.[27]

-

-

EP3 Agonists: These compounds mimic the action of PGE2 at the EP3 receptor.

-

Gastrointestinal Protection: Selective agonists like sulprostone and misoprostol are used clinically for their cytoprotective effects on the stomach lining, preventing ulcers.[2][7]

-

Obstetrics: Agonists are used to induce labor and for medical abortions due to their contractile effects on the uterus.[2]

-

The development of isoform-specific modulators remains a key goal to achieve more targeted therapeutic effects and minimize off-target side effects, given the receptor's widespread expression and functional diversity.

References

- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 3. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 8. Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. Signal transduction pathway regulating prostaglandin EP3 receptor-induced neurite retraction: requirement for two different tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo [frontiersin.org]

- 14. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. EP3 prostaglandin receptors in the median preoptic nucleus are critical for fever responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prorelaxant E-type Prostanoid Receptors Functionally Partition to Different Procontractile Receptors in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stimulatory (EP1 and EP3) and inhibitory (EP2) prostaglandin E2 receptors in isolated ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. EP3, Prostaglandin E2 Receptor Subtype 3, Associated with Neuronal Apoptosis Following Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Human Prostaglandin E2 Receptor EP3 Subtype (PTGER3) ELISA Kit | abx351900 [markelab.com]

- 25. ahajournals.org [ahajournals.org]

- 26. Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

Therapeutic Potential of EP3 Receptor Antagonysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor, has emerged as a compelling therapeutic target for a multitude of diseases. Its diverse signaling capabilities and tissue-specific expression patterns underscore its critical role in pathophysiology. This technical guide provides an in-depth exploration of the therapeutic potential of EP3 receptor antagonists, summarizing key preclinical data, detailing experimental methodologies, and visualizing the intricate signaling networks.

Mechanism of Action and Signaling Pathways

The EP3 receptor is unique among the four PGE2 receptor subtypes (EP1-4) due to its ability to couple to multiple G proteins, leading to a variety of cellular responses. This pleiotropic signaling is largely dependent on the specific splice variant of the EP3 receptor expressed in a given cell type. The primary signaling pathways initiated by EP3 receptor activation include:

-

Gαi-Coupling: The most well-characterized pathway involves coupling to inhibitory G proteins (Gαi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This pathway is central to many of the physiological and pathological effects of EP3 activation.

-

Gαs-Coupling: In some cellular contexts, the EP3 receptor can couple to stimulatory G proteins (Gαs), leading to an increase in cAMP production.[1]

-

Gα12/13-Coupling: The EP3 receptor can also signal through Gα12/13 proteins, which activates the small GTPase Rho.[1][3] This pathway is implicated in the regulation of cell morphology and migration.

-

Phospholipase C (PLC) Activation and Calcium Mobilization: EP3 receptor activation can lead to the activation of PLC, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentrations.[4][5]

These primary signaling events trigger a cascade of downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the transcription factor cAMP response element-binding protein (CREB).[5][6][7] The intricate interplay of these pathways dictates the ultimate cellular response to EP3 receptor stimulation.

Diagram of EP3 Receptor Signaling Pathways

Caption: Overview of the major signaling pathways activated by the EP3 receptor.

Therapeutic Potential in Various Diseases

The widespread expression and diverse signaling of the EP3 receptor implicate it in a range of pathological conditions. Consequently, EP3 receptor antagonists have demonstrated significant therapeutic potential in preclinical models of various diseases.

Cardiovascular Diseases

EP3 receptor activation has been shown to have detrimental effects on cardiac function.[8] Studies using both genetic knockout models and pharmacological antagonists have demonstrated that blocking the EP3 receptor can protect the heart from injury following a myocardial infarction (MI).[8][9]

Table 1: Efficacy of EP3 Receptor Antagonists in Cardiovascular Models

| Compound | Model | Species | Key Findings | Reference |

| L-798,106 | Myocardial Infarction | Mouse | - Improved Ejection Fraction (EF) from 36.4% to 47.3% - Improved Fractional Shortening (FS) from 17.6% to 24.0% | [9] |

| DG-041 | Angiotensin II-induced Hypertension | Mouse | - Attenuated the increase in blood pressure | [1] |

Cancer

The role of the EP3 receptor in cancer is complex and appears to be context-dependent. In some cancers, EP3 receptor signaling promotes tumor growth and angiogenesis.[6] Antagonism of the EP3 receptor has been shown to inhibit tumor progression in preclinical models.

Table 2: Efficacy of EP3 Receptor Antagonists in Cancer Models

| Compound | Model | Species | Key Findings | Reference |

| ONO-AE3-240 | Sarcoma 180 Xenograft | Mouse | - Inhibited tumor growth and angiogenesis | [10] |

| L-798,106 | Endometrial Cancer Cell Line (RL95-2) | In vitro | - Attenuated proliferation and migration | [6] |

Pain and Inflammation

The EP3 receptor is involved in the modulation of pain and inflammation. While some studies suggest a pro-nociceptive role, others indicate that EP3 receptor activation can have analgesic effects under certain inflammatory conditions. The therapeutic potential of EP3 antagonists in pain and inflammation is an active area of research.

Other Therapeutic Areas

The therapeutic potential of EP3 receptor antagonists extends to other areas, including:

-

Diabetes: EP3 receptor activation can inhibit insulin (B600854) secretion, suggesting that antagonists could be beneficial in treating type 2 diabetes.

-

Kidney Disease: The EP3 receptor is involved in regulating renal blood flow and tubular function.

-

Immune Modulation: EP3 receptors are expressed on various immune cells and play a role in regulating immune responses.[1][4][11]

Quantitative Data on EP3 Receptor Antagonists

A number of selective EP3 receptor antagonists have been developed and characterized. The following table summarizes the binding affinities of some of the most commonly studied compounds.

Table 3: Binding Affinities (Ki) of Selected EP3 Receptor Antagonists

| Compound | Human EP3 Ki (nM) | Mouse EP3 Ki (nM) | Rat EP3 Ki (nM) | Reference |

| L-798,106 | 0.3 | - | - | [8] |

| DG-041 | - | 1.58 | - | |

| ONO-AE3-240 | - | - | - |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of EP3 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the EP3 receptor.

Protocol Overview:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the EP3 receptor.

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled antagonist.

-

Separation: Separate the bound from free radioligand by filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Calculate the IC50 and Ki values to determine the antagonist's affinity.[12][13][14][15]

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Protocol Overview:

-

Cell Culture: Culture cells expressing the EP3 receptor.

-

Pre-treatment: Incubate the cells with varying concentrations of the EP3 antagonist.

-

Stimulation: Stimulate the cells with an EP3 agonist (e.g., sulprostone) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP Measurement: Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

-

Data Analysis: Determine the antagonist's potency (IC50 or pA2).[16][17][18]

In Vivo Models

Myocardial Infarction (MI) Model:

-

Animal Model: Use adult male mice (e.g., C57BL/6J).

-

Surgical Procedure: Ligate the left anterior descending (LAD) coronary artery to induce MI.

-

Treatment: Administer the EP3 antagonist (e.g., L-798,106 at 40 μg/kg/day, s.c.) or vehicle, starting 3 days post-MI.

-

Outcome Assessment: After a defined period (e.g., 2 weeks), assess cardiac function using echocardiography (measuring EF, FS, and ventricular dimensions) and histology to determine infarct size.[3][8][19]

Tumor Xenograft Model:

-

Cell Line: Use a suitable cancer cell line (e.g., Sarcoma 180).

-

Animal Model: Use immunodeficient mice (e.g., NSG mice).

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Treatment: Once tumors are established, administer the EP3 antagonist (e.g., ONO-AE3-240) or vehicle.

-

Outcome Assessment: Monitor tumor volume over time. At the end of the study, excise the tumors and measure their weight. Angiogenesis can be assessed by immunohistochemical staining for vascular markers.[20][21][22]

Diagram of a Typical Experimental Workflow for Evaluating EP3 Antagonists

References

- 1. Central EP3 receptors mediate salt sensitive hypertension and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Figure 13. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. transonic.com [transonic.com]

- 20. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]

An In-depth Technical Guide to EP3 Receptor Signaling in Cardiovascular Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a complex and often detrimental role in the cardiovascular system. Unlike the other PGE2 receptors, EP2 and EP4, which typically signal through Gαs to increase cyclic AMP (cAMP) and promote vasodilation and cardioprotection, the EP3 receptor primarily couples to inhibitory Gαi proteins. This leads to a decrease in intracellular cAMP levels, an action that contributes to vasoconstriction, platelet aggregation, and negative cardiac inotropy. Emerging evidence indicates that EP3 receptor expression is upregulated in pathological conditions such as myocardial infarction and hypertension, exacerbating end-organ damage. Consequently, the EP3 receptor has become an attractive therapeutic target for the development of novel treatments for a range of cardiovascular diseases, including heart failure, thrombosis, and hypertension. This guide provides a detailed overview of EP3 receptor signaling pathways, its role in cardiovascular pathophysiology, key experimental data, and the methodologies used to investigate its function.

Introduction to Prostaglandin E2 and the EP3 Receptor

Prostaglandin E2 is a principal product of the cyclooxygenase (COX) pathway and a potent lipid mediator involved in numerous physiological processes, including inflammation, pain, fever, and cardiovascular homeostasis.[1][2] The diverse biological effects of PGE2 are mediated by four distinct GPCR subtypes: EP1, EP2, EP3, and EP4.[3][4] These receptors are coupled to different intracellular signaling pathways:

-

EP1: Couples to Gαq, leading to increased intracellular calcium ([Ca2+]i).[5]

-

EP2 and EP4: Couple to Gαs, activating adenylyl cyclase (AC) and increasing cAMP production.[1][6]

-

EP3: Primarily couples to Gαi, inhibiting adenylyl cyclase and decreasing cAMP levels.[1][4][6]

The EP3 receptor is unique due to its generation of multiple splice variants, which can differ in their C-terminal tails. This variation allows the EP3 receptor to couple to multiple G-proteins, including Gαi, Gαs, and G12/13, leading to a wide array of cellular responses.[7][8] This signaling diversity makes the EP3 receptor a complex but critical player in cardiovascular health and disease.

EP3 Receptor Signaling Pathways

The signaling cascades initiated by EP3 receptor activation are multifaceted. While the canonical pathway involves Gαi-mediated inhibition of cAMP, other significant pathways contribute to its physiological effects.

Gαi-Mediated Signaling (Canonical Pathway)

The most well-characterized function of the EP3 receptor is its coupling to Gαi proteins. Upon PGE2 binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[1][6][9] This action directly opposes the signaling of Gαs-coupled receptors like EP2, EP4, and the prostacyclin (IP) receptor.[6][7] In cardiovascular cells, this decrease in cAMP has several important consequences:

-

In Cardiomyocytes: Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. This results in reduced phosphorylation of key calcium-handling proteins like phospholamban (PLN), which in turn decreases the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), contributing to reduced cardiac contractility.[3][4]

-

In Platelets: Lower cAMP levels enhance platelet sensitivity to aggregating agents like thromboxane (B8750289) A2 and ADP, thereby promoting thrombosis.[7][10]

-

In Vascular Smooth Muscle Cells (VSMCs): Decreased cAMP generally promotes a contractile state.

G12/13-Mediated Signaling

Recent studies have shown that the EP3 receptor can also couple to Gα12/13 proteins.[8] This pathway activates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[8][11] The RhoA/ROCK pathway is a critical regulator of vascular tone, and its activation leads to the inhibition of myosin light chain phosphatase (MLCP), promoting VSMC contraction and vasoconstriction. This pathway is a key contributor to the hypertensive effects associated with EP3 activation.

Other Potential Signaling Pathways

Some EP3 splice variants have been shown to couple to Gαs, leading to an increase in cAMP, although this is less common.[7][8] Additionally, the Gβγ subunits released from Gαi activation can activate other downstream effectors, such as phospholipase C (PLC) and certain ion channels, contributing to increases in intracellular calcium.[5][8]

Diagrams of Signaling Pathways

References

- 1. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Prostaglandin E2 Receptor 3 (EP3) in the Pathogenesis of Type 2 Diabetes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Type 2 Diabetes (T2D) is a complex metabolic disorder characterized by insulin (B600854) resistance and progressive pancreatic β-cell dysfunction. Emerging evidence has identified the Prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3) as a critical negative regulator of β-cell function, playing a significant role in the pathogenesis of T2D. This technical guide provides a comprehensive overview of the current understanding of the EP3 receptor's involvement in T2D, focusing on its signaling pathways, its impact on insulin secretion, and its interplay with other key metabolic regulators. We present a synthesis of quantitative data from pivotal studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and drug development professionals in the field.

Introduction to the EP3 Receptor and its Ligand, Prostaglandin E2

Prostaglandins are lipid signaling molecules derived from arachidonic acid that mediate a wide array of physiological and pathological processes.[1][2][3] Prostaglandin E2 (PGE2) is the most abundant prostaglandin in pancreatic islets and is a key player in the regulation of β-cell function.[1] The biological effects of PGE2 are mediated by four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[4] Among these, the EP3 receptor is unique in its primary coupling to the inhibitory G-protein (Gi) subfamily.[5][6] This coupling enables EP3 to antagonize the production of the crucial second messenger, cyclic adenosine (B11128) monophosphate (cAMP), thereby exerting an inhibitory influence on cellular function.[5][6]

The PGE2/EP3 Signaling Pathway in Pancreatic β-Cells

In pancreatic β-cells, the activation of the EP3 receptor by its endogenous ligand, PGE2, triggers a signaling cascade that ultimately dampens glucose-stimulated insulin secretion (GSIS).[5][6] This inhibitory effect is primarily mediated through the Gi-coupled pathway.

-

PGE2 Synthesis: The synthesis of PGE2 is initiated by the cleavage of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2).[7] Subsequently, cyclooxygenase (COX) enzymes, particularly COX-2, convert arachidonic acid to prostaglandin H2 (PGH2), which is then isomerized to PGE2 by prostaglandin E synthases (PGES).[5][7]

-

EP3 Receptor Activation and Gi Signaling: Upon binding of PGE2 to the EP3 receptor on the β-cell surface, the associated inhibitory G-protein, Gi, is activated.[5][6] The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This leads to a reduction in intracellular cAMP levels.[5] In the β-cell, EP3 is specifically coupled to the unique Gi subfamily member, Gαz.[4][8]

-

Downstream Effects on Insulin Secretion: cAMP is a critical potentiator of GSIS. It acts through two main effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). By reducing cAMP levels, EP3 activation blunts the signaling through both PKA and Epac2, leading to a decrease in the exocytosis of insulin-containing granules.[4]

Upregulation of the PGE2/EP3 Axis in Type 2 Diabetes

A growing body of evidence indicates that the PGE2/EP3 signaling axis is significantly upregulated in the pancreatic islets of individuals with T2D and in animal models of the disease.[6][8][9] This upregulation appears to be a key contributor to the β-cell dysfunction observed in T2D.

Studies have shown that the expression of the gene encoding the EP3 receptor, PTGER3, is markedly elevated in islets from diabetic BTBR mice and human donors with T2D.[5][6] Concurrently, the expression of enzymes involved in PGE2 synthesis, such as COX-2 (PTGS2) and prostaglandin E synthase (PTGES), are also increased, leading to elevated production of PGE2 within the islets.[5][6] This creates a detrimental autocrine/paracrine loop where increased PGE2 further activates the overexpressed EP3 receptors, leading to a chronic suppression of insulin secretion.[5]

Table 1: Quantitative Data on the Upregulation of the PGE2/EP3 Axis in T2D

| Parameter | Model/Subject | Observation | Reference |

| Ptger3 (EP3) mRNA Expression | Islets from diabetic BTBR mice | Markedly elevated compared to non-diabetic controls. | [5][6] |

| PTGER3 (EP3) mRNA Expression | Islets from human T2D donors | Significantly increased compared to non-diabetic donors. | [6] |

| PGE2 Production | Islets from diabetic BTBR mice | Increased compared to non-diabetic controls. | [5][6] |

| PGE2 Production | Islets from human T2D donors | Elevated compared to non-diabetic donors. | [4][6] |

| Plasma PGE2 Metabolite (PGEM) Levels | Human subjects with T2D | Excellent predictor of T2D status. | [10] |

EP3 as a Negative Regulator of Insulin Secretion and β-Cell Mass

The primary consequence of enhanced PGE2/EP3 signaling in the context of T2D is the potent inhibition of glucose-stimulated insulin secretion (GSIS).[5][6] This has been demonstrated in numerous in vitro and ex vivo studies using isolated islets from both animal models and human donors.

Furthermore, beyond its acute effects on insulin secretion, chronic activation of the EP3 receptor has been implicated in the negative regulation of β-cell mass.[1][2][11] Studies have shown that EP3 activation can inhibit β-cell proliferation and survival.[1][2][11] Conversely, pharmacological blockade of the EP3 receptor has been shown to enhance β-cell proliferation.[11]

Table 2: Effects of EP3 Modulation on Insulin Secretion and β-Cell Proliferation

| Intervention | Model/System | Effect on Insulin Secretion | Effect on β-Cell Proliferation | Reference |

| EP3 Agonist (Sulprostone) | Islets from diabetic BTBR mice | Decreased GSIS | - | [5] |

| EP3 Antagonist (L-798,106) | Islets from diabetic BTBR mice | Augmented GSIS | - | [5] |

| EP3 Antagonist (DG-041) | db/db mice (T2D model) | - | Enhanced | [11] |

| EP3 Antagonist (DG-041) | Human islets ex vivo | - | Increased | [11] |

| EP3 Knockout (β-cell specific) | High-fat diet-fed mice | Initially enhanced GLP-1 potentiation of GSIS, later impaired | No significant effect | [8][12][13] |

Interaction with GLP-1 Receptor Signaling

The incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) plays a crucial role in potentiating GSIS through its Gs-coupled receptor (GLP-1R), which stimulates adenylyl cyclase and increases intracellular cAMP.[5] Given that the EP3 receptor inhibits adenylyl cyclase via Gi, there is a direct antagonistic interaction between these two pathways.

Studies have demonstrated that EP3 agonists can act as non-competitive antagonists of GLP-1 signaling, reducing the maximal effect of GLP-1 on both cAMP production and insulin secretion.[5][6] This finding has significant clinical implications, as it may explain why a subset of T2D patients show a suboptimal response to GLP-1-based therapies.[5][7][9] The upregulation of the PGE2/EP3 axis in diabetic islets could therefore create a state of "GLP-1 resistance" at the level of the β-cell.

The Controversial Role of EP3 in Extra-Pancreatic Tissues

While targeting the EP3 receptor in pancreatic β-cells appears to be a promising therapeutic strategy for T2D, its widespread expression and diverse functions in other tissues present a significant challenge.[4][8] In adipose tissue, for instance, EP3 plays a crucial role in regulating lipolysis.[4][8]

Studies using global EP3 knockout mice have revealed a complex metabolic phenotype. These mice often develop obesity, insulin resistance, and glucose intolerance, which is contrary to the expected beneficial effects of EP3 ablation in β-cells.[5][14] This is attributed to the loss of EP3's inhibitory control over lipolysis in adipocytes and its role in the central regulation of food intake.[4][8] These findings underscore the importance of developing β-cell-specific EP3 antagonists to avoid the detrimental systemic effects of global EP3 inhibition.[8]

EP3 as a Therapeutic Target for Type 2 Diabetes

The upregulation of the PGE2/EP3 signaling axis in diabetic islets and its negative impact on β-cell function and mass make it an attractive therapeutic target for T2D.[5][8] The development of selective EP3 receptor antagonists could potentially:

-

Enhance Insulin Secretion: By blocking the inhibitory signal from PGE2, EP3 antagonists could restore normal glucose-stimulated insulin secretion.[5]

-

Improve GLP-1-Based Therapies: By alleviating the "GLP-1 resistance" at the β-cell level, EP3 antagonists could enhance the efficacy of GLP-1 receptor agonists and DPP-4 inhibitors.[5]

-

Preserve β-Cell Mass: By promoting β-cell proliferation and survival, EP3 antagonists may help to slow or reverse the progressive decline in β-cell function characteristic of T2D.[11]

However, as previously discussed, the systemic side effects of global EP3 antagonism remain a major hurdle. Future drug development efforts should focus on designing β-cell-specific antagonists or targeting downstream components of the EP3 signaling pathway that are more restricted to the β-cell, such as Gαz.[4][8]

Experimental Protocols

Islet Isolation and Culture

-

Source: Pancreatic islets can be isolated from mice (e.g., C57BL/6J, BTBR-Ob/Ob) or from human cadaveric donors.

-

Procedure: The pancreas is perfused with a collagenase solution to digest the extracellular matrix. Islets are then purified from the digested tissue by density gradient centrifugation.

-

Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C and 5% CO2.

Measurement of Insulin Secretion (Perifusion Assay)

The dynamic perifusion of islets is a robust method to assess regulated insulin release in a manner that closely mimics in vivo conditions.[15][16][17]

-

Apparatus: A perifusion system typically consists of a peristaltic pump, perifusion chambers to hold the islets, a water bath to maintain temperature at 37°C, and a fraction collector.[15][17][18][19]

-

Procedure:

-

Aliquots of islets (e.g., 100-200 islet equivalents) are placed in the perifusion chambers.[15]

-

The islets are equilibrated with a basal glucose solution (e.g., 1-2.8 mM glucose in Krebs-Ringer bicarbonate buffer) for a defined period (e.g., 60 minutes).[15][19]

-

The perifusion is then switched to a high glucose solution (e.g., 16.7 mM glucose) to stimulate insulin secretion. Test compounds (e.g., EP3 agonists/antagonists, GLP-1 receptor agonists) can be included in the perifusion buffer.[15][19]

-

Fractions of the perifusate are collected at regular intervals (e.g., every 1-3 minutes) into a 96-well plate.[18][19]

-

The insulin concentration in each fraction is measured using an enzyme-linked immunosorbent assay (ELISA).[15]

-

-

Data Analysis: The results are typically plotted as insulin secretion over time, allowing for the visualization of the first and second phases of insulin release. The stimulation index (SI) is calculated as the ratio of insulin secreted at high glucose to that at basal glucose.[15]

Measurement of Intracellular cAMP Levels

-

Procedure:

-

Isolated islets are incubated with various treatments (e.g., glucose, EP3 agonists/antagonists, GLP-1 receptor agonists) for a defined period.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., cAMP-Glo™ Assay).

-

-

Data Analysis: cAMP levels are typically normalized to the total protein content or DNA content of the islet sample.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Procedure:

-

Total RNA is extracted from isolated islets.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using specific primers for the genes of interest (e.g., PTGER3, PTGS2, PTGES) and a housekeeping gene for normalization (e.g., β-actin).

-

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion